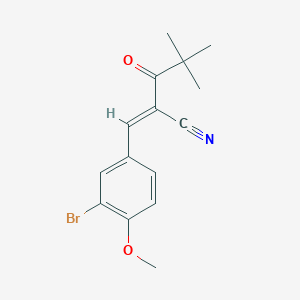
3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to inhibit certain biological processes, which makes it a promising candidate for use in a variety of research fields.
Wirkmechanismus
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is complex and not yet fully understood. However, studies have shown that this compound has the ability to inhibit certain biological processes, including the activity of enzymes involved in cell growth and proliferation. This inhibition ultimately leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile are still being studied. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes involved in cell growth and proliferation. This inhibition ultimately leads to the death of cancer cells and the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile in lab experiments is its ability to inhibit certain biological processes, which makes it a promising candidate for use in a variety of research fields. However, one of the main limitations of using this compound is its complexity, which makes it difficult to synthesize and study.
Zukünftige Richtungen
There are many future directions for research involving 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile. One of the most promising areas of research is in the field of cancer research, where this compound has shown great promise as a potential treatment for a variety of different types of cancer. In addition, this compound has also been studied for its potential applications in the field of drug discovery, where it has shown activity against a variety of different biological targets. Finally, future research may focus on improving the synthesis of this compound and developing new methods for studying its properties and potential applications.
Synthesemethoden
The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile is a complex process that involves several steps. The first step involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)propenal. The second step involves the reaction of this intermediate with acetonitrile in the presence of a base such as potassium carbonate. This reaction results in the formation of the final product, 3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
3-(3-bromo-4-methoxyphenyl)-2-(2,2-dimethylpropanoyl)acrylonitrile has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by disrupting certain biological processes. In addition, this compound has also been studied for its potential applications in the field of drug discovery, as it has been shown to have activity against a variety of different biological targets.
Eigenschaften
IUPAC Name |
(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)14(18)11(9-17)7-10-5-6-13(19-4)12(16)8-10/h5-8H,1-4H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEOWQRTUSIGNI-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)OC)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC(=C(C=C1)OC)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

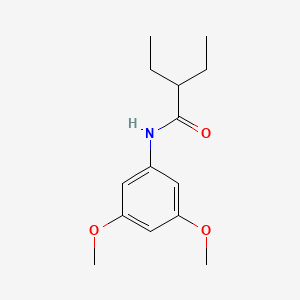

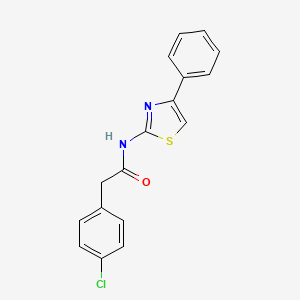
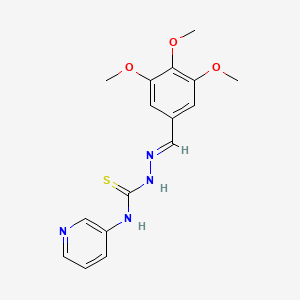
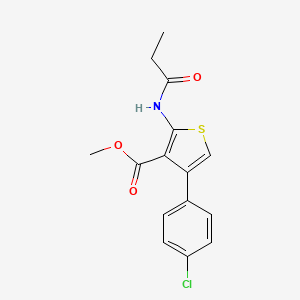
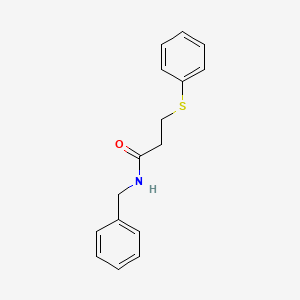
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
![3-nitrobenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5794220.png)

![N-[2-(4-fluorophenyl)ethyl]-4-morpholinecarboxamide](/img/structure/B5794247.png)

![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5794261.png)
